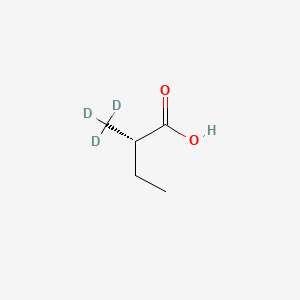
(2S)-2-(trideuteriomethyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(trideuteriomethyl)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 105.151. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2S)-2-(trideuteriomethyl)butanoic acid is a chiral compound and a deuterated derivative of butanoic acid. Its unique isotopic labeling with deuterium allows it to serve as a valuable tool in biological research, particularly in tracing metabolic pathways and studying enzyme interactions. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its chiral center at the second carbon atom and the presence of a trideuteriomethyl group. The structural formula can be represented as follows:
This isotopic substitution can significantly influence the compound's physical and chemical properties, including its stability and metabolic pathways.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several factors:
- Isotopic Labeling : The incorporation of deuterium allows researchers to trace the compound within biological systems. This is particularly useful in metabolic studies where the fate of the compound needs to be monitored.
- Chirality : The stereochemistry of the compound plays a crucial role in its interaction with biological targets. Chiral compounds often exhibit different biological activities compared to their non-chiral counterparts.
Applications in Research
This compound has several notable applications:
- Metabolic Tracing : Researchers utilize this compound to track metabolic pathways in cells and organisms, providing insights into how it is utilized or broken down within biological systems.
- Analytical Chemistry : It serves as an isotope-labeled internal standard in mass spectrometry, allowing for accurate quantification of structurally similar unlabeled molecules.
- Drug Development : Understanding the interactions of this compound with various enzymes or receptors can aid in drug design and development.
Comparative Analysis with Similar Compounds
The following table compares this compound with other structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Butanoic Acid | CH₃(CH₂)₂COOH | Non-deuterated; common fatty acid |
| 2-Methylbutanoic Acid | CH₃C(CH₃)(CH₂)COOH | Branched structure; different metabolic pathways |
| 3-Hydroxybutanoic Acid | CH₃C(OH)(CH₂)COOH | Contains hydroxyl group; involved in energy metabolism |
| 3-Deuteriobutanoic Acid | CD₃(CH₂)₂COOH | Deuterated butanoic acid; similar properties |
The presence of the trideuteriomethyl group distinguishes this compound from these compounds, offering unique insights into its behavior due to isotopic effects.
Case Studies and Research Findings
Recent studies have demonstrated the utility of this compound in various settings:
- Metabolic Pathway Elucidation : A study utilized this compound to trace its incorporation into downstream metabolites, providing detailed insights into metabolic pathways involved in energy production.
- Enzyme Interaction Studies : Research focused on how deuterated compounds like this compound influence enzyme kinetics. The presence of deuterium was shown to alter reaction rates, providing valuable data for understanding enzyme mechanisms.
- Safety and Toxicity Assessments : Investigations into potential toxicity revealed that while butyric acid derivatives can cause gastrointestinal lesions upon high-dose exposure, this compound exhibited a favorable safety profile under controlled conditions .
属性
IUPAC Name |
(2S)-2-(trideuteriomethyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-ZGUYUIOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857998 |
Source


|
| Record name | (2S)-2-(~2~H_3_)Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346617-08-0 |
Source


|
| Record name | (2S)-2-(~2~H_3_)Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













